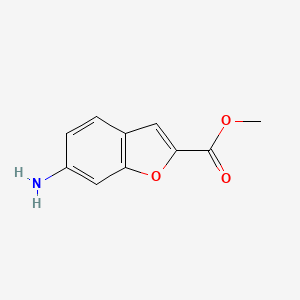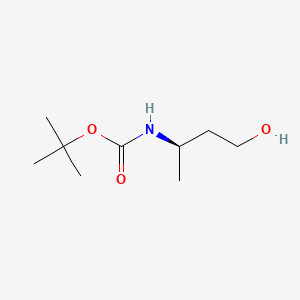![molecular formula C21H22N4 B2364626 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazolin CAS No. 941905-34-6](/img/structure/B2364626.png)
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the larger family of quinazoline derivatives, known for their diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Vorbereitungsmethoden
The synthesis of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reactions . These reactions are usually carried out under moderate to high temperatures and may require specific catalysts to achieve good yields. Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield .
Analyse Chemischer Reaktionen
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the molecule has reactive substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound .
Wirkmechanismus
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit certain enzymes involved in DNA replication and repair, leading to the disruption of cancer cell growth . The compound may also interact with cell membrane components, altering membrane permeability and leading to cell death in microbial organisms .
Vergleich Mit ähnlichen Verbindungen
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
Imidazo[1,2-c]quinazoline: Exhibits potential antifungal and antibacterial activities.
The uniqueness of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline lies in its specific structural features and the presence of the 4-methylpiperidin-1-yl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-[(4-methylpiperidin-1-yl)methyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15-10-12-24(13-11-15)14-20-22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25(20)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPSIKYULTIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)







![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)


